![molecular formula C34H42O9 B586860 3',5,7-Tri-O-hexanoyldiosmetin CAS No. 1391052-63-3](/img/no-structure.png)
3',5,7-Tri-O-hexanoyldiosmetin
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Description
3’,5,7-Tri-O-hexanoyldiosmetin is a biochemical compound with the molecular formula C34H42O9 and a molecular weight of 594.69 . It’s used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,5,7-Tri-O-hexanoyldiosmetin are not well-documented in the available sources. We know its molecular formula is C34H42O9 and its molecular weight is 594.69 , but other properties like melting point, boiling point, solubility, etc., are not provided.Scientific Research Applications
Proteomics Research
3’,5,7-Tri-O-hexanoyldiosmetin is utilized in proteomics research to study protein expression, modification, and interaction. Its molecular properties may aid in the identification and quantification of proteins, especially when studying protein methylation processes .
Biochemical Studies
This compound is used in biochemical studies to understand the biochemical pathways and mechanisms. It can serve as a substrate or inhibitor in enzymatic reactions, helping to elucidate the roles of specific enzymes in metabolism .
Medical Research
In medical research, 3’,5,7-Tri-O-hexanoyldiosmetin is explored for its potential therapeutic effects. Researchers investigate its efficacy in treating various diseases, particularly those related to oxidative stress and inflammation, given its structural similarity to known antioxidants .
Pharmacological Role
Pharmacologically, this compound is of interest for its potential as a lead compound in drug development. Its interactions with biological membranes and receptors are studied to develop new medications with improved efficacy and reduced side effects .
Molecular Biology Applications
Molecular biologists use 3’,5,7-Tri-O-hexanoyldiosmetin to study gene expression and regulation. It may influence transcription factors or other gene regulatory elements, providing insights into genetic control mechanisms .
Organic Chemistry Synthesis
In organic chemistry, 3’,5,7-Tri-O-hexanoyldiosmetin is valuable for synthetic applications. It can be used as a precursor or intermediate in the synthesis of complex organic molecules, potentially leading to the development of new materials or chemical entities .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of compound '3',5,7-Tri-O-hexanoyldiosmetin' involves the protection of the hydroxyl groups of diosmetin followed by acylation with hexanoyl chloride.", "Starting Materials": [ "Diosmetin", "Methanol", "Pyridine", "Dimethylformamide", "Hexanoyl chloride", "Sodium bicarbonate", "Chloroform", "Ethyl acetate" ], "Reaction": [ "Dissolve diosmetin in methanol and add pyridine. Stir the mixture for 1 hour at room temperature.", "Add dimethylformamide and hexanoyl chloride to the mixture and stir at room temperature for 4 hours.", "Add sodium bicarbonate to the mixture and extract with chloroform.", "Wash the chloroform layer with water and dry over sodium sulfate.", "Concentrate the chloroform layer and purify the product by column chromatography using ethyl acetate as the eluent." ] } | |
CAS RN |
1391052-63-3 |
Product Name |
3',5,7-Tri-O-hexanoyldiosmetin |
Molecular Formula |
C34H42O9 |
Molecular Weight |
594.701 |
IUPAC Name |
[5-hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate |
InChI |
InChI=1S/C34H42O9/c1-5-8-11-14-31(36)40-24-20-29-34(30(21-24)43-33(38)16-13-10-7-3)25(35)22-27(41-29)23-17-18-26(39-4)28(19-23)42-32(37)15-12-9-6-2/h17-22H,5-16H2,1-4H3 |
InChI Key |
JNWHCLLLVNHFLG-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC(=O)CCCCC)OC(=O)CCCCC |
synonyms |
3’,5,7-Tri-O-hexanoyl-4’-methoxyflavone; |
Origin of Product |
United States |
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